2-Chloro-8-(oxiran-2-ylmethoxy)quinoline
Description
2-Chloro-8-(oxiran-2-ylmethoxy)quinoline is a quinoline derivative with a chlorine substituent at position 2 and an oxiran-2-ylmethoxy group at position 6. Quinoline-based compounds are widely studied due to their diverse pharmacological applications, including antimalarial, anticancer, and antimicrobial activities . This compound’s structure combines electronic and steric features that may influence its biological activity and physicochemical properties, distinguishing it from other quinoline derivatives.
Properties
IUPAC Name |
2-chloro-8-(oxiran-2-ylmethoxy)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-11-5-4-8-2-1-3-10(12(8)14-11)16-7-9-6-15-9/h1-5,9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMGBSBDWWKCHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=C2N=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-(oxiran-2-ylmethoxy)quinoline typically involves the following steps:
Starting Material: The synthesis begins with 2-chloroquinoline.
Epoxidation: The 8-position of the quinoline ring is functionalized with an oxirane group through a reaction with epichlorohydrin in the presence of a base such as sodium hydroxide.
Methoxylation: The intermediate product is then treated with methanol to introduce the methoxy linkage, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-8-(oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines or thiols.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base.
Epoxide Ring Opening: Acidic or basic conditions can be used, depending on the desired product.
Major Products:
Substituted Quinoline Derivatives: Products from nucleophilic substitution reactions.
Functionalized Diols: Products from the ring-opening reactions of the oxirane group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-8-(oxiran-2-ylmethoxy)quinoline involves its interaction with biological targets, such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The chloro group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Selected Quinoline Derivatives
Key Observations :
- Epoxide vs.
- Heterocyclic Moieties : Compounds with triazole or thiazole substituents (e.g., ) exhibit distinct electronic profiles due to aromatic heterocycles, which differ from the epoxide’s electrophilic nature.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The epoxide group may slightly increase molecular weight compared to simpler alkoxy derivatives (e.g., methoxy) but less than bulky substituents like isopropoxy.
Key Observations :
- Chlorine and methoxy groups enhance DNA-binding and radical stabilization, as seen in antimalarial and antioxidant activities .
- The epoxide in the target compound may enable covalent interactions with biological nucleophiles (e.g., cysteine residues), a mechanism absent in non-reactive alkoxy derivatives.
Key Observations :
- The epoxide group in the target compound may require post-synthetic modification, such as epoxidation of an allyl ether intermediate, contrasting with direct substitution in methoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
